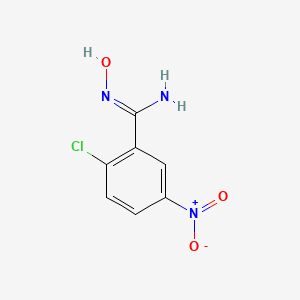

2-Chloro-5-nitrobenzamideoxime

Description

The Role of Amidoximes in Modern Organic Synthesis and Reactivity Studies

Amidoximes, as a class of organic compounds, are recognized for their versatility as synthetic intermediates. researchgate.net They are commonly synthesized from the corresponding nitriles through reaction with hydroxylamine (B1172632). nih.gov This transformation is a fundamental route to accessing the rich chemistry of the amidoxime (B1450833) group.

In modern organic synthesis, amidoximes serve as crucial precursors for the creation of various heterocyclic compounds, which are foundational structures in many pharmaceutical agents and functional materials. researchgate.net Their ability to act as bidentate ligands allows them to form stable complexes with a wide range of metal ions, a property that is exploited in coordination chemistry and materials science. researchgate.net Furthermore, the amidoxime functional group is often considered a bioisostere of the carboxylic acid group, a strategy employed in drug design to modulate the physicochemical properties and biological activity of molecules. researchgate.net

The reactivity of amidoximes is a subject of ongoing research, with studies exploring their oxidation, reduction, and cyclization reactions to generate novel molecular entities. rsc.org

The Significance of Benzamide (B126) Oxime Scaffolds in Interdisciplinary Chemical Science

The benzamide oxime scaffold, which forms the core of 2-Chloro-5-nitrobenzamide (B107470) oxime, is a privileged structure in chemical science. Benzamide derivatives, in general, are known to exhibit a wide array of biological activities and are integral components of many approved drugs. The incorporation of an oxime functionality into the benzamide framework further enhances its chemical utility.

Benzamide oximes are key intermediates in the synthesis of various biologically active compounds. For instance, they can undergo reactions like the Beckmann rearrangement to form substituted benzamides. chemspider.com The structural and electronic properties of the benzene (B151609) ring can be fine-tuned through the introduction of various substituents, which in turn influences the reactivity and potential applications of the entire molecule. This adaptability makes benzamide oxime scaffolds valuable platforms for the development of new compounds with tailored properties for applications spanning medicinal chemistry, agrochemicals, and materials science. aist.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N'-hydroxy-5-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGGKLALGDINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-81-7 | |

| Record name | 2-Chloro-N-hydroxy-5-nitrobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Nitrobenzamide Oxime

Classical and Contemporary Approaches to Amidoxime (B1450833) Formation

The conversion of a nitrile group to an amidoxime is a cornerstone of synthesizing this class of compounds. This transformation typically involves the addition of hydroxylamine (B1172632) to the nitrile functionality.

Direct Synthesis from Nitrile Precursors with Hydroxylamine

The most direct and commonly employed method for the synthesis of 2-Chloro-5-nitrobenzamide (B107470) oxime is the reaction of 2-chloro-5-nitrobenzonitrile (B92243) with hydroxylamine. chemicalbook.com This reaction follows the general mechanism of nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Reaction Scheme:

A general representation of the synthesis of 2-Chloro-5-nitrobenzamide oxime.

While specific experimental conditions for this exact transformation are not extensively detailed in publicly available literature, the general procedure involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol (B145695) or methanol. The base is necessary to liberate the free hydroxylamine from its salt.

Table 1: Key Reactants and Products

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Chloro-5-nitrobenzonitrile | C₇H₃ClN₂O₂ | Starting Material |

| Hydroxylamine | H₃NO | Reagent |

| 2-Chloro-5-nitrobenzamide oxime | C₇H₆ClN₃O₃ | Product |

Mechanistic Investigations of Nitrile-to-Amidoxime Transformations

The seemingly straightforward reaction between a nitrile and hydroxylamine can be intricate, with the potential for side reactions and the formation of byproducts. Mechanistic studies on related aromatic nitriles provide valuable insights into these complexities.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbon atom of the nitrile. This leads to the formation of a transient intermediate, a hydroxyimidoyl nitrile, which then tautomerizes to the more stable amidoxime structure.

The presence of a strong electron-withdrawing group, such as the nitro group in the 5-position of the benzene (B151609) ring, significantly activates the nitrile group towards nucleophilic attack. This electronic effect can accelerate the desired reaction but may also influence the formation of byproducts.

The choice of solvent plays a critical role in the kinetics and selectivity of amidoxime synthesis. Polar protic solvents, such as alcohols, can solvate both the hydroxylamine and the reaction intermediates, influencing the reaction rate. Studies on similar systems have shown that the solvent can affect the equilibrium between the reactants and intermediates, as well as the rate of byproduct formation.

A common byproduct in the synthesis of amidoximes from nitriles is the corresponding amide. This can arise from the hydrolysis of the nitrile or the rearrangement of an intermediate. The presence of strong electron-withdrawing groups, like the nitro group, can sometimes favor the formation of the amide byproduct.

To mitigate this, several strategies can be employed:

Anhydrous Conditions: Carrying out the reaction under strictly anhydrous conditions can minimize hydrolysis of the nitrile.

Use of Ionic Liquids: Recent research has indicated that the use of certain ionic liquids as solvents can suppress the formation of amide byproducts and, in some cases, accelerate the desired amidoxime formation.

Careful Control of Reaction Temperature and Time: Optimization of these parameters is crucial to maximize the yield of the desired amidoxime and minimize the formation of degradation products.

Alternative Routes via Reduction of Nitroaromatic Precursors

An alternative, albeit less direct, synthetic strategy for 2-Chloro-5-nitrobenzamide oxime involves the selective reduction of a suitable nitroaromatic precursor. This approach would necessitate a starting material that already contains the chloro and amidoxime functionalities, with a second nitro group that can be selectively reduced. However, a more plausible, multi-step alternative would involve the reduction of a nitro group on a precursor that can then be converted to the amidoxime.

For instance, one could envision a pathway starting from 2-chloro-5-nitrobenzoic acid. nist.govgoogle.comprepchem.compatsnap.com This acid could potentially be converted to the corresponding amide, then to the nitrile, and finally to the amidoxime. A more direct, yet challenging, route would be the selective reduction of a dinitro precursor.

A significant challenge in this approach is the chemoselective reduction of a nitro group in the presence of other reducible functionalities, such as the chloro group and, importantly, the amidoxime group itself. The stability of the amidoxime functional group under various reducing conditions is a critical consideration that is not well-documented in the literature.

Several reagents are known for the selective reduction of nitroarenes in the presence of other functional groups: wikipedia.orgmdpi.comgoogle.comcommonorganicchemistry.comresearchgate.net

Tin(II) Chloride (SnCl₂): A classic reagent for the mild reduction of nitro groups.

Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): Often used for the selective reduction of one nitro group in polynitroarenes.

Catalytic Hydrogenation: Using specific catalysts like palladium on carbon (Pd/C) or Raney nickel can be effective, but conditions must be carefully controlled to avoid dehalogenation or reduction of other groups. commonorganicchemistry.com The stability of the N-O bond in the amidoxime under catalytic hydrogenation conditions would be a primary concern.

Iron in Acetic Acid: A mild and often selective method for nitro group reduction. wikipedia.org

Table 2: Potential Precursors and Reagents for Alternative Synthesis

| Potential Precursor | Key Transformation | Potential Reducing Agent(s) |

| 2,5-Dinitrochlorobenzene | Selective reduction of one nitro group | Na₂S, SnCl₂ |

| 2-Chloro-5-nitrobenzoic acid | Conversion to amidoxime, then reduction | Not applicable for direct reduction |

| 2-Chloro-5-aminobenzonitrile | Diazotization and nitration (hypothetical) | - |

The viability of these alternative routes is highly dependent on the development of selective reaction conditions that preserve the integrity of the chloro and amidoxime functionalities. Further research is required to establish the feasibility and efficiency of these synthetic strategies for obtaining 2-Chloro-5-nitrobenzamide oxime.

Enhanced Synthetic Techniques for Oxime Derivatives

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and versatile synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts. For the synthesis of oxime derivatives, including 2-chloro-5-nitrobenzamide oxime, several enhanced techniques have emerged.

Mechanochemical Synthesis (Grinding-Assisted Protocols)

Mechanochemistry, which involves inducing chemical reactions by the direct absorption of mechanical energy, has gained prominence as a sustainable synthetic tool. ucm.es This solvent-free or low-solvent approach often leads to faster reactions and unique product selectivities compared to traditional solution-phase chemistry. ucm.es

In the context of oxime and amide synthesis, mechanochemical methods, such as ball milling, have proven to be highly effective. acs.orgacs.org The reaction between a ketone and hydroxylamine hydrochloride to form a ketoxime can be efficiently carried out using mechanochemical activation. acs.org This method can be extended to the synthesis of various amide frameworks through the Beckmann rearrangement of oximes under solvent-free conditions. unica.it For instance, the conversion of esters to primary amides can be achieved with high yields in significantly shorter reaction times (e.g., 90 minutes) compared to conventional heating methods (24 hours). ucm.esacs.org

The general procedure for a mechanochemical synthesis of primary amides from esters involves milling the ester with a reagent like calcium nitride in the presence of a catalyst and a small amount of liquid assistant. acs.org This approach has been successfully applied to a variety of substrates, including those with sensitive functional groups. acs.org

Table 1: Comparison of Mechanochemical vs. Conventional Synthesis for Amide Formation

| Parameter | Mechanochemical Synthesis acs.org | Conventional Heating acs.org |

|---|---|---|

| Reaction Time | 90 minutes | 24 hours |

| Solvent | Solvent-free or minimal liquid | Typically requires a solvent |

| Temperature | Room temperature (no external heating) | Elevated temperatures (e.g., 80 °C) |

| Yield | Generally high (e.g., 91% for specific examples) | Variable, can be lower for some substrates |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted organic synthesis (UAOS) is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. mdpi.com The physical phenomenon responsible for this enhancement is acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the liquid medium. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to increased reaction rates and yields. mdpi.com

Ultrasound has been successfully employed for the synthesis of various organic compounds, including oximes and their derivatives. nih.govresearchgate.net The conversion of aldehydes and ketones into their corresponding oximes can be achieved in high yields under ultrasonic irradiation, often with shorter reaction times and simpler work-up procedures compared to conventional methods. nih.govresearchgate.net For example, the one-pot synthesis of benzylacetamide from an oxime under ultrasound irradiation resulted in yields of 80-95% at a temperature of 35-40°C. nih.gov

Ultrasound has also been used in the synthesis of biologically active benzamide (B126) derivatives. mdpi.comnih.gov In some cases, ultrasound-assisted synthesis in water under catalyst-free conditions has been shown to be highly efficient, completing reactions in a fraction of the time required by silent (non-ultrasound) conditions. mdpi.com

Table 2: Effect of Ultrasound on Reaction Time and Yield for Dihydroquinoline Synthesis mdpi.com

| Condition | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Silent | Ethanol | 5 hours | 55% |

| Ultrasound | Ethanol | 3 hours | 75% |

| Silent | Water | 4 hours | 80% |

| Ultrasound | Water | 1 hour | 96% |

Catalyst-Free Amination Approaches

The development of catalyst-free reactions is a significant goal in organic synthesis as it simplifies purification procedures, reduces costs, and minimizes toxic waste. researchgate.net While direct catalyst-free amination to form an amidoxime is less common, related catalyst-free reactions can provide insights into potential synthetic pathways.

For instance, the synthesis of N-substituted 5-nitroanthranilic acids has been achieved through a microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with various amines without the need for a catalyst. acs.org This reaction proceeds with high yields within a short reaction time (5-30 minutes) at temperatures between 80-120°C. acs.org This demonstrates the feasibility of nucleophilic aromatic substitution on a similar substrate to the precursor of 2-chloro-5-nitrobenzamide oxime under catalyst-free conditions.

Furthermore, catalyst-free methods for the synthesis of amides from aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol have been reported. researchgate.netresearchgate.net Although this does not directly produce an amidoxime, it highlights the potential for developing catalyst-free oxidative C-N bond formation reactions.

The synthesis of poly(oxime-urethanes) from multifunctional oximes and diisocyanates has also been demonstrated to proceed efficiently at ambient temperature without a catalyst. pku.edu.cn This showcases the inherent reactivity of the oxime group in certain contexts, which could be exploited in catalyst-free synthetic designs.

Table 3: Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid acs.org

| Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aniline | 15 | 120 | 98 |

| 4-Methylaniline | 10 | 120 | >99 |

| Benzylamine | 5 | 80 | >99 |

| Phenethylamine | 5 | 80 | >99 |

Advanced Reaction Mechanisms and Chemical Transformations of 2 Chloro 5 Nitrobenzamide Oxime

Detailed Analysis of Oxime Nucleophilicity

The nucleophilicity of an oxime is central to its chemical reactivity. For 2-chloro-5-nitrobenzamide (B107470) oxime, this property is the foundation of its ability to interact with and chemically alter electrophilic molecules, most notably organophosphates (OPs).

The potency of an oxime as a nucleophile is fundamentally linked to the deprotonation of its hydroxyl (-OH) group to form the corresponding oximate anion (-O⁻). nih.gov This anion is a significantly more powerful nucleophile than the neutral oxime molecule. The equilibrium between the neutral oxime and the oximate anion is governed by the compound's acid dissociation constant (pKa) and the pH of the surrounding medium.

The chemical structure of 2-chloro-5-nitrobenzamide oxime, featuring electron-withdrawing chloro and nitro groups on the aromatic ring, is expected to lower the pKa of the oxime's proton compared to unsubstituted benzamide (B126) oximes. This facilitates the formation of the reactive oximate anion at a lower pH. The generation of the oximate is a critical prerequisite for its subsequent nucleophilic reactions. nih.gov

The table below illustrates the conceptual relationship between pH, the oxime's pKa, and the relative concentration of the highly reactive oximate anion.

| pH Condition | Predominant Species | Nucleophilicity |

| pH << pKa | Neutral Oxime (R-C=N-OH) | Low |

| pH = pKa | Equal amounts of Oxime and Oximate | Moderate |

| pH >> pKa | Oximate Anion (R-C=N-O⁻) | High |

This table demonstrates the principle that a more alkaline environment favors the formation of the more nucleophilic oximate anion, a key factor in its reaction kinetics.

The highly nucleophilic oximate anion of 2-chloro-5-nitrobenzamide oxime readily attacks electron-deficient, or electrophilic, centers. A primary application of this reactivity is in the detoxification of organophosphates. nih.gov In this process, the oximate anion performs a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate. This reaction results in the formation of a new, phosphorylated oxime and the displacement of the organophosphate's original leaving group, effectively neutralizing the OP. nih.govnih.gov The mechanism involves the oxime serving as a potent α-nucleophile, leading to the cleavage of the phosphoryl center. nih.gov

Catalytic and Enzyme-Mediated Reactivation Processes

A critical application derived from the nucleophilicity of oximes is the reactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system that is the primary target of toxic organophosphates. nih.gov OPs inhibit AChE by phosphorylating a serine residue in the enzyme's active site. Strong nucleophiles, such as oximes, can reverse this inhibition by cleaving the stable phosphorus-serine bond, thereby restoring enzyme function. nih.gov

The reactivation of phosphorylated enzymes by oximes is a form of phosphoryl-transfer reaction. nih.gov The mechanism of this transfer has been a subject of intensive study, with evidence often pointing towards a concerted, bimolecular nucleophilic substitution (SN2)-like pathway. sapub.org In the context of a trigonal phosphoryl group, this is more precisely described as an SN2t-like mechanism.

This mechanism involves a single, concerted step where the nucleophilic oximate attacks the phosphorus atom at the same time as the bond between the phosphorus and the enzyme's serine oxygen is broken. nih.gov This process proceeds through a single pentavalent transition state without the formation of a stable intermediate. nih.gov The alternative is a stepwise mechanism involving a distinct phosphorane intermediate. nih.gov The favored pathway often depends on the specific nature of the nucleophile and the leaving group. sapub.org For many oxime-mediated reactivations, the concerted path is considered more likely. sapub.org

| Feature | Concerted (SN2-like) Mechanism | Stepwise (Addition-Elimination) Mechanism |

| Intermediates | None (only a transition state) | A distinct pentavalent phosphorane intermediate is formed. nih.gov |

| Rate-Determining Step | The single step of bond formation/breaking. | Can be either the formation or the breakdown of the intermediate. |

| Molecularity | Bimolecular | Can be bimolecular or unimolecular depending on the rate-determining step. |

| Energy Profile | Single energy barrier. | Two energy barriers with an energy well for the intermediate. |

This table contrasts the key features of the two primary mechanistic pathways proposed for phosphoryl transfer reactions.

This can be represented as: E-I + Ox ⇌ [E-I···Ox] → E + P-Ox (kon/koff)(kreact)

Kinetic studies aim to determine the rate constants for association (kon), dissociation (koff), and reactivation (kreact). These constants are crucial for quantifying the efficiency of a given reactivator.

The following table provides representative kinetic parameters for a generic oxime reactivator to illustrate the data obtained from such studies.

| Kinetic Parameter | Description | Representative Value Range |

| kon (M⁻¹min⁻¹) | Association rate constant for the formation of the pre-reactivation complex. | 10³ - 10⁵ |

| koff (min⁻¹) | Dissociation rate constant of the pre-reactivation complex. | 1 - 100 |

| KD (M) | Dissociation constant (koff/kon), indicating binding affinity. | 10⁻⁴ - 10⁻² |

| kreact (min⁻¹) | First-order rate constant for the chemical reactivation step. | 0.1 - 10 |

Note: These values are illustrative and can vary significantly based on the specific oxime, the inhibiting organophosphate, and reaction conditions.

The success of 2-chloro-5-nitrobenzamide oxime as a reactivator is not solely dependent on its intrinsic nucleophilicity but is governed by a combination of factors:

pH and pKa: As the oximate anion is the primary reactive species, the pH of the environment must be suitable to ensure a sufficient concentration of the deprotonated form. nih.gov

Structural Fit: The oxime must be able to access the inhibited active site of the enzyme and orient itself correctly for the nucleophilic attack on the phosphorus atom. Steric hindrance from either the oxime or the substituents on the phosphoryl group can impede this process.

Organophosphate Structure: The electronic and steric properties of the specific phosphoryl group attached to the enzyme significantly influence the rate of reactivation.

Reaction Conditions: Temperature and pH play a critical role. Increased temperature generally increases reaction rates, while pH affects the crucial oxime-oximate equilibrium. nih.gov Studies on similar oximes have confirmed that more alkaline pH and higher temperatures lead to faster reactions. nih.gov

Cyclization Reactions for Heterocyclic Ring Construction

2-Chloro-5-nitrobenzamide oxime serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its inherent chemical functionalities, including the oxime, chloro, and nitro groups, allow for a range of cyclization strategies to construct complex molecular architectures. These reactions are fundamental in medicinal chemistry and materials science for the generation of novel compounds with specific biological activities or material properties.

The generation of isoxazole (B147169) and isoxazoline (B3343090) scaffolds from oxime precursors is a well-established and powerful transformation in organic synthesis. nih.govrsc.orgedu.krd This is typically achieved through a 1,3-dipolar cycloaddition reaction involving an in situ generated nitrile oxide and a suitable dipolarophile, such as an alkene or alkyne. rsc.orgorganic-chemistry.orgbeilstein-journals.org

For 2-Chloro-5-nitrobenzamide oxime, the first step involves the conversion of the benzamide oxime moiety into the corresponding nitrile oxide. This is commonly accomplished by oxidation. nih.govnih.gov The resulting 2-chloro-5-nitrophenyl nitrile oxide is a reactive intermediate that readily undergoes [3+2] cycloaddition with a variety of dipolarophiles to yield the desired isoxazole or isoxazoline ring system. rsc.orgbeilstein-journals.org The regioselectivity of this cycloaddition is a key aspect, often leading to the formation of 3,5-disubstituted isoxazoles when terminal alkynes are used as dipolarophiles. organic-chemistry.org

The reaction conditions for the generation of the nitrile oxide and the subsequent cycloaddition can be varied. Common methods for nitrile oxide formation from aldoximes include oxidation with reagents like chloramine-T. nih.gov The choice of solvent and temperature can significantly influence the reaction rate and yield. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

| Reactant 1 | Reactant 2 (Dipolarophile) | Product | Key Features |

| 2-Chloro-5-nitrobenzamide oxime | Alkene | 3-(2-Chloro-5-nitrophenyl)-4,5-dihydroisoxazole derivative | Formation of an isoxazoline ring. |

| 2-Chloro-5-nitrobenzamide oxime | Alkyne | 3-(2-Chloro-5-nitrophenyl)isoxazole derivative | Formation of a fully aromatic isoxazole ring. |

This table is a generalized representation based on established 1,3-dipolar cycloaddition principles.

The synthesis of 1,2,4-oxadiazoles is another important transformation involving amide oxime precursors. nih.govchim.it A prevalent method involves the cyclization of an O-acylamidoxime intermediate. chim.it This intermediate can be formed by reacting 2-Chloro-5-nitrobenzamide oxime with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. nih.govnih.gov

The subsequent cyclization of the O-acylamidoxime to the 1,2,4-oxadiazole (B8745197) ring is often promoted by heat or a dehydrating agent. chim.itnih.gov This reaction offers a modular approach to a wide array of 3,5-disubstituted 1,2,4-oxadiazoles, where one substituent originates from the benzamide oxime and the other from the acylating agent. nih.govnih.gov The specific reagents and conditions can be tailored to optimize the yield and purity of the desired oxadiazole derivative. researchgate.netresearchgate.net

Another pathway to 1,2,4-oxadiazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov However, this method can be limited by the reactivity of the nitrile and potential side reactions like the dimerization of the nitrile oxide. nih.gov

Table 2: General Synthetic Routes to 1,2,4-Oxadiazoles from 2-Chloro-5-nitrobenzamide Oxime

| Starting Material | Reagent(s) | Intermediate | Product |

| 2-Chloro-5-nitrobenzamide oxime | Acyl chloride or activated carboxylic acid | O-acyl-2-chloro-5-nitrobenzamide oxime | 3-(2-Chloro-5-nitrophenyl)-5-substituted-1,2,4-oxadiazole |

| 2-Chloro-5-nitrobenzonitrile (B92243) | Hydroxylamine (B1172632) | 2-Chloro-5-nitrobenzamide oxime | 3-(2-Chloro-5-nitrophenyl)-5-substituted-1,2,4-oxadiazole (via subsequent acylation and cyclization) |

This table outlines general synthetic strategies.

The versatile reactivity of the oxime and the aromatic ring of 2-Chloro-5-nitrobenzamide oxime allows for its conversion into a variety of other nitrogen-containing heterocycles. rsc.orgopenmedicinalchemistryjournal.comnih.gov These transformations often involve multi-step sequences that leverage the existing functional groups to build new ring systems. For instance, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions. The chloro group can also be a site for nucleophilic aromatic substitution, introducing new functionalities that can be used to construct different heterocyclic cores. nih.gov

The synthesis of aminated N-heterocycles is a significant area of research, and strategies involving intramolecular nitrogen insertion reactions of oxime esters have been developed. rsc.org While direct examples with 2-Chloro-5-nitrobenzamide oxime are not explicitly detailed in the provided context, the general principles suggest its potential as a substrate for such transformations, leading to a diverse range of nitrogen-containing heterocyclic structures.

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Chloro 5 Nitrobenzamide Oxime Analogues

Elucidating the Influence of Substituent Effects on Chemical Reactivity and Binding Affinity

No studies were found that analyze the effect of substituents on the chemical reactivity and binding affinity of 2-Chloro-5-nitrobenzamide (B107470) oxime analogues.

Understanding Molecular Recognition in Biological Systems (e.g., Enzyme Active Sites)

There is no available research detailing the molecular recognition of 2-Chloro-5-nitrobenzamide oxime in biological systems.

Structural Determinants of Peripheral Site Interactions

Specific data on the structural determinants of peripheral site interactions for 2-Chloro-5-nitrobenzamide oxime is not available.

Identification of Key Intercalating Aromatic Residues

There are no studies that identify key intercalating aromatic residues for 2-Chloro-5-nitrobenzamide oxime.

Computational Chemistry and Theoretical Characterization of 2 Chloro 5 Nitrobenzamide Oxime

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By modeling the electron density, DFT methods can predict geometries, energies, and spectroscopic characteristics for compounds like 2-Chloro-5-nitrobenzamide (B107470) oxime. researchgate.netmdpi.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. mdpi.com For 2-Chloro-5-nitrobenzamide oxime, a DFT calculation would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the more electron-rich portions of the molecule, while the LUMO would be centered on the electron-deficient nitro group and aromatic ring. This distribution governs the charge transfer that occurs during electronic transitions. malayajournal.org

From the HOMO and LUMO energies, several key quantum chemical parameters can be derived to quantify the molecule's reactivity.

Table 1: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ ≈ -½ (ELUMO + EHOMO) | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η ≈ ½ (ELUMO - EHOMO) | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines theoretical parameters derivable from HOMO and LUMO energies calculated via DFT. The values are specific to the molecule and the level of theory used.

Molecules with rotatable bonds can exist in multiple conformations. Furthermore, the oxime functional group (C=N-OH) in 2-Chloro-5-nitrobenzamide oxime can exist as two geometric isomers, (E) and (Z), which can have different stabilities and biological activities. DFT calculations are employed to perform a systematic search of the potential energy surface.

This analysis involves rotating the key dihedral angles—such as the one around the C-C bond connecting the amide group to the ring and the C-N bond of the oxime—to identify all possible conformers. The energies of these conformers are then calculated to determine the most stable, or ground-state, geometry. Studies on similar oxime-containing molecules have used DFT to establish that the relative stability between isomers can be significant, with one form being predominantly favored. memphis.edu Such calculations can also determine the energy barriers for interconversion between different conformers and isomers, providing insight into the molecule's flexibility. memphis.edu

Vibrational spectroscopy is a primary method for chemical identification and structural characterization. DFT calculations provide a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.netesisresearch.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. researchgate.net

These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. esisresearch.org For 2-Chloro-5-nitrobenzamide oxime, characteristic vibrations for its functional groups can be predicted. For instance, nitrobenzene (B124822) derivatives typically show strong asymmetric and symmetric NO2 stretching bands. esisresearch.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, and a scaling factor is commonly applied to improve the agreement. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| O-H (Oxime) | Stretching | 3500 - 3600 |

| N-H (Amide) | Symmetric/Asymmetric Stretching | 3400 - 3550 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C=O (Amide I) | Stretching | 1680 - 1720 |

| C=N (Oxime) | Stretching | 1620 - 1670 |

| N-O (Nitro) | Asymmetric Stretching | 1530 - 1570 |

| N-O (Nitro) | Symmetric Stretching | 1345 - 1385 |

| C-Cl | Stretching | 600 - 800 |

Note: These are representative wavenumber ranges based on DFT studies of similar compounds. Actual values depend on the specific molecular environment and computational method. esisresearch.orgnih.gov

DFT calculations can be used to compute key thermodynamic properties of 2-Chloro-5-nitrobenzamide oxime, such as enthalpy (H), entropy (S), and Gibbs free energy (G). By calculating these properties at different temperatures, a thermodynamic profile of the molecule can be established. researchgate.net This information is vital for understanding the spontaneity and energy changes associated with chemical reactions involving the compound. For instance, the calculated Gibbs free energy of formation can indicate the molecule's stability relative to its constituent elements. This data is crucial for predicting reaction equilibria and kinetics, providing a theoretical foundation for designing synthetic pathways or studying degradation mechanisms.

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how a molecule might interact with a biological macromolecule, such as a protein or enzyme. These methods are central to computational drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For 2-Chloro-5-nitrobenzamide oxime, docking simulations could be performed against a specific protein target to hypothesize its binding mode and affinity. The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible poses based on their steric and energetic complementarity.

Studies on structurally related nitrobenzamide derivatives have successfully used this approach to explore their potential as enzyme inhibitors. nih.govnih.gov These docking studies reveal crucial binding interactions, such as:

Hydrogen Bonds: Formed between the amide or oxime groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Occurring between the aromatic ring of the ligand and nonpolar residues of the target.

Electrostatic Interactions: Involving the electron-rich nitro group or chlorine atom.

Following docking, molecular dynamics (MD) simulations can be run to validate the stability of the predicted ligand-protein complex. researchgate.netnih.gov MD simulations model the atomic movements of the system over time, providing a more dynamic and realistic view of the binding. By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's position, researchers can assess whether the predicted binding pose is stable within the active site over a simulated period. researchgate.net

Table 3: Summary of a Typical Molecular Docking and Dynamics Workflow

| Step | Technique | Purpose | Key Outputs |

| 1. Preparation | Various | Prepare 3D structures of the ligand (2-Chloro-5-nitrobenzamide oxime) and the target macromolecule. | Optimized and energy-minimized structures. |

| 2. Docking | Molecular Docking | Predict the most favorable binding pose of the ligand within the protein's active site. | Binding affinity (docking score), predicted binding pose, key interacting residues. |

| 3. Simulation | Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex in a simulated physiological environment. | Trajectory of atomic motions, Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF). |

| 4. Analysis | Various | Analyze the simulation to understand the dynamics of the binding and calculate binding free energy. | Stability of hydrogen bonds, conformational changes, binding free energy. |

Calculation of Binding Energies and Affinities

The binding energy and affinity of a ligand, such as 2-chloro-5-nitrobenzamide oxime, to a biological target, typically a protein, are crucial indicators of its potential efficacy as a therapeutic agent. These parameters can be computationally estimated through molecular docking simulations. This process involves predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex.

In a typical molecular docking study, the three-dimensional structure of 2-chloro-5-nitrobenzamide oxime would be docked into the active site of a target protein. The binding energy, often expressed in kcal/mol, represents the energy released upon the formation of the ligand-protein complex. A more negative binding energy generally indicates a more stable complex and a higher binding affinity.

For instance, in studies of similar benzamide (B126) derivatives, molecular docking has been used to predict binding energies and identify key interactions. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the protein's active site. For 2-chloro-5-nitrobenzamide oxime, the oxime group, the nitro group, and the amide functionality would be expected to participate in hydrogen bonding, while the chlorophenyl ring could engage in hydrophobic and pi-stacking interactions.

A hypothetical data table illustrating the type of results obtained from a molecular docking simulation of 2-chloro-5-nitrobenzamide oxime with a putative protein target is presented below.

Table 1: Hypothetical Binding Energy and Interactions of 2-Chloro-5-nitrobenzamide Oxime with a Target Protein

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bond Interactions | 3 | TYR 234, SER 122, ASN 156 |

| Hydrophobic Interactions | 2 | LEU 23, PHE 345 |

| Electrostatic Interactions | 1 | ASP 121 |

This table is for illustrative purposes only and does not represent published experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for a series of benzamide oxime derivatives, including 2-chloro-5-nitrobenzamide oxime, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate an equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), the squared cross-validated correlation coefficient (Q²), and the F-statistic. nih.gov

A hypothetical QSAR model for a series of benzamide oximes might take the following form:

Biological Activity = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ...

Table 2: Hypothetical Statistical Parameters for a QSAR Model of Benzamide Oxime Derivatives

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicates the goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicates the predictive ability of the model. |

| F-statistic | 120 | A measure of the statistical significance of the model. |

| Number of Compounds (n) | 30 | The size of the dataset used to build the model. |

This table is for illustrative purposes only and does not represent published experimental data.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. rsc.org NBO analysis provides a detailed picture of the electronic structure by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

For 2-chloro-5-nitrobenzamide oxime, NBO analysis could be used to investigate the interactions between the filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, with higher E(2) values indicating stronger interactions. This analysis can reveal the electronic effects of the chloro and nitro substituents on the benzamide oxime core.

Table 3: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in 2-Chloro-5-nitrobenzamide Oxime

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (oxime) | π(C=N) | 15.2 |

| LP(1) N (amide) | π(C=O) | 45.8 |

| π(C=C) (ring) | π(N=O) (nitro) | 5.1 |

| LP(1) Cl | σ(C-C) (ring) | 2.3 |

This table is for illustrative purposes only and does not represent published experimental data. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Applications of 2 Chloro 5 Nitrobenzamide Oxime in Non Clinical Chemical Research

Application as Ligands in Coordination Chemistry and Metal Complex Formation

The presence of nitrogen and oxygen donor atoms in the amide oxime moiety of 2-chloro-5-nitrobenzamide (B107470) oxime makes it an excellent candidate for forming stable complexes with a variety of metal ions. This characteristic has been leveraged in the field of coordination chemistry for the synthesis of novel metal-organic frameworks and as a basis for analytical methods.

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes involving oxime-type ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the oxime ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting metal complexes can then be isolated and purified through techniques like crystallization.

Characterization of these newly synthesized complexes is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. Spectroscopic methods such as Infrared (IR) and UV-Visible spectroscopy are used to probe the coordination environment of the metal ion. researchgate.net For instance, a shift in the C=N stretching frequency in the IR spectrum upon complexation can confirm the involvement of the oxime nitrogen in bonding to the metal.

Coordination Modes of the Oxime Moiety with Diverse Metal Centers

The oxime group (-C(NH2)=NOH) is a versatile coordinating moiety, capable of binding to metal centers in several ways. The nitrogen atom of the oxime and the oxygen atom of the hydroxyl group can both act as donor atoms. This allows for the formation of chelate rings with the metal ion, enhancing the stability of the resulting complex. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Research on related oxime compounds has shown that they can form stable complexes with various transition metals, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The geometry of these complexes can range from octahedral to square planar to tetrahedral, depending on the coordination number and electronic configuration of the central metal ion. researchgate.net

Development as Selective Reagents for Metal Cation Determination

The ability of 2-chloro-5-nitrobenzamide oxime and similar compounds to form colored complexes with specific metal ions can be exploited for the development of selective analytical reagents. The formation of a distinctly colored solution upon the addition of the reagent to a sample containing the target metal ion can be used for its qualitative detection and quantitative determination using spectrophotometric methods. The selectivity of these reagents can be tuned by modifying the substituents on the benzamide (B126) oxime core, thereby influencing the stability and electronic properties of the resulting metal complexes.

Utility as a Building Block in Complex Organic Synthesis

Beyond its role in coordination chemistry, 2-chloro-5-nitrobenzamide oxime serves as a valuable starting material and intermediate in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. nih.gov Its functional groups offer multiple reaction sites for synthetic transformations.

Precursor for the Synthesis of Isoxazole (B147169) and Oxadiazole Scaffolds

The oxime functionality within 2-chloro-5-nitrobenzamide oxime is a key precursor for the construction of five-membered heterocyclic rings like isoxazoles and oxadiazoles. These scaffolds are present in a wide array of biologically active compounds and materials.

The synthesis of isoxazoles can be achieved through various methods starting from oximes. One common approach involves the cyclization of α,β-unsaturated oximes or the reaction of aldoximes with alkynes. organic-chemistry.org For instance, 2-chloro-5-nitrobenzamide oxime could potentially be transformed into a suitable intermediate that undergoes intramolecular cyclization to yield a substituted isoxazole derivative. nih.govbeilstein-journals.org

Similarly, the oxime group can be a precursor to 1,2,4-oxadiazoles. A general synthetic route involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration. In this context, 2-chloro-5-nitrobenzamide oxime could react with various acyl chlorides or anhydrides to form an O-acyl amidoxime intermediate, which would then cyclize to the corresponding 1,2,4-oxadiazole (B8745197).

Intermediate in the Construction of Diverse Nitrogen-Containing Compounds

The presence of the nitro group and the chlorine atom on the benzene (B151609) ring, in addition to the amide oxime moiety, makes 2-chloro-5-nitrobenzamide oxime a versatile intermediate for synthesizing a variety of nitrogen-containing compounds. nih.gov The nitro group can be readily reduced to an amino group, which can then undergo a plethora of further reactions, such as diazotization followed by substitution, or acylation to form amides. nih.gov The chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov

This multi-functionality allows for the strategic and sequential modification of the molecule, leading to the construction of complex nitrogenous compounds. For example, reduction of the nitro group followed by intramolecular cyclization could lead to the formation of benzimidazole (B57391) or other fused heterocyclic systems. The ability to serve as a multireactive building block is a significant advantage in combinatorial chemistry and the synthesis of compound libraries for drug discovery. nih.gov

Development as Research Tools for Enzymatic Studies

The inherent reactivity of the oxime functional group has long been exploited in the study of enzymes, particularly in the context of inhibitor reactivation and probe design.

Enzyme Reactivators in In Vitro and Ex Vivo Research Models (e.g., Acetylcholinesterase)

Oxime-containing compounds are well-established as reactivators of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. nih.gov Organophosphorus compounds, including certain pesticides and nerve agents, can inhibit AChE by covalently modifying the serine residue in the enzyme's active site, leading to a toxic accumulation of the neurotransmitter acetylcholine.

The nucleophilic nature of the oxime group allows it to attack the phosphorus atom of the organophosphate, displacing it from the serine residue and thereby regenerating the active enzyme. This reactivation mechanism is the cornerstone of antidotal therapy for organophosphate poisoning.

While specific studies detailing the use of 2-Chloro-5-nitrobenzamide oxime as an AChE reactivator are not readily found in the surveyed literature, its fundamental structure as an oxime suggests it could theoretically participate in such a reaction. The electronic properties of the benzene ring, influenced by the electron-withdrawing chloro and nitro groups, would modulate the nucleophilicity of the oxime and its effectiveness as a reactivator. Research on novel oximes often involves in vitro and ex vivo models to assess their reactivation efficacy against various organophosphate-inhibited AChE forms. nih.gov Such studies typically involve incubating the inhibited enzyme with the oxime and measuring the restoration of enzymatic activity over time.

Table 1: General Parameters for In Vitro Acetylcholinesterase Reactivation Assays

| Parameter | Description | Typical Conditions |

| Enzyme Source | Purified acetylcholinesterase from various sources (e.g., electric eel, human erythrocytes) or tissue homogenates. | Commercially available purified enzyme or prepared tissue lysates. |

| Inhibitor | An organophosphorus compound (e.g., paraoxon, diisopropyl fluorophosphate). | A specific concentration to achieve a high level of initial inhibition. |

| Reactivator | The oxime compound under investigation. | A range of concentrations to determine dose-response relationships. |

| Assay Method | Spectrophotometric measurement of acetylthiocholine (B1193921) hydrolysis (Ellman's reagent). | Monitoring the change in absorbance at a specific wavelength over time. |

| Buffer System | Phosphate or Tris buffer at physiological pH. | pH 7.4, 25-37 °C. |

Design of Probes for High-Throughput Screening of Enzymatic Activity

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds against a specific biological target. The design of chemical probes is central to HTS, and these probes often rely on a "reporter" group that generates a detectable signal upon enzymatic action.

The functional groups present in 2-Chloro-5-nitrobenzamide oxime could, in principle, be incorporated into the design of probes for enzymatic activity. For instance, the nitro group can be reduced to an amine under certain enzymatic conditions, and this transformation can be linked to a fluorescent or colorimetric output. While no specific HTS probes based on 2-Chloro-5-nitrobenzamide oxime have been described in the available literature, the general principles of probe design provide a framework for its potential application.

A hypothetical probe could be designed where the oxime or another part of the molecule is linked to a quencher moiety that suppresses the fluorescence of a nearby fluorophore. Enzymatic modification of the probe could lead to the cleavage of the quencher, resulting in an increase in fluorescence intensity. The modular nature of such probes allows for the tuning of their properties to suit specific enzymes and screening formats.

Potential in Materials Science Research (Based on Coordination Chemistry and Functional Group Reactivity)

The field of materials science constantly seeks new molecular building blocks for the construction of functional materials with tailored properties. The structure of 2-Chloro-5-nitrobenzamide oxime, featuring multiple potential coordination sites, suggests its utility as a ligand in the synthesis of coordination polymers and other metal-organic materials.

The oxime group is known to coordinate with a variety of metal ions through its nitrogen and oxygen atoms, acting as a bidentate or bridging ligand. asianpubs.org Furthermore, the amide group and the nitro group can also participate in coordination or hydrogen bonding interactions, leading to the formation of extended supramolecular architectures. asianpubs.org

While direct research on the coordination chemistry of 2-Chloro-5-nitrobenzamide oxime is limited, studies on the closely related compound, 2-chloro-5-nitrobenzoic acid, have demonstrated its ability to form coordination polymers with metal ions. chemicalbook.com This suggests that the corresponding oxime derivative could also serve as a versatile ligand. The presence of the chloro and nitro substituents can influence the electronic properties of the ligand and the resulting metal complexes, potentially impacting their magnetic, optical, or catalytic properties. The reactivity of the functional groups also opens avenues for post-synthetic modification of materials derived from this compound.

Table 2: Potential Coordination Modes and Functional Group Interactions of 2-Chloro-5-nitrobenzamide Oxime in Materials Science

| Functional Group | Potential Role in Material Assembly | Resulting Interaction/Structure |

| Oxime (-C(NH₂)=NOH) | Metal coordination (bidentate or bridging) | Formation of metal-organic frameworks (MOFs), coordination polymers. |

| Hydrogen bonding (donor and acceptor) | Supramolecular self-assembly. | |

| Amide (-C(=O)NH₂) | Metal coordination (through oxygen) | Linkage in coordination networks. |

| Hydrogen bonding (donor and acceptor) | Reinforcement of crystal packing. | |

| Nitro (-NO₂) | Weak coordination to metal centers | Modulation of electronic properties. |

| Participation in hydrogen bonding | Direction of supramolecular architecture. | |

| Chloro (-Cl) | Halogen bonding | Anisotropic interactions influencing crystal engineering. |

The combination of these functional groups in a single molecule provides a rich platform for the design of novel materials with potentially interesting solid-state properties. Further research into the synthesis and characterization of metal complexes and coordination polymers of 2-Chloro-5-nitrobenzamide oxime is warranted to explore its full potential in materials science.

Q & A

Q. Example Protocol :

React 2-chloro-5-nitrobenzoyl chloride with hydroxylamine hydrochloride in ethanol/water (1:1) at 50°C for 6 hours.

Monitor pH (maintain 9–10 with NaOH) to avoid hydrolysis of the oxime group.

Purify via recrystallization from methanol to isolate the oxime derivative (yield: 60–75%, purity >95% by HPLC).

Q. Critical Factors :

- Excess hydroxylamine reduces nitro group interference .

- Elevated temperatures (>60°C) risk decomposition of the nitro moiety .

Which spectroscopic and chromatographic techniques are critical for characterizing 2-chloro-5-nitrobenzamide oxime, and what key spectral features should researchers monitor?

Basic Research Focus

Methodological Recommendations :

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include N–O stretch (930–960 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) .

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor [M+H]⁺ at m/z 230.1 (calculated molecular weight: 229.6) .

Validation : Cross-reference with known analogs (e.g., 2-amino-5-chlorobenzophenone oxime in ) to confirm structural assignments.

How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve structural ambiguities in 2-chloro-5-nitrobenzamide oxime derivatives?

Advanced Research Focus

Methodology :

- Crystallization : Grow crystals via slow evaporation from DMSO/ethanol (1:3) at 25°C .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Refinement with SHELX :

Case Study : For 2-chloro-5-nitrobenzaldehyde thiosemicarbazone (), SHELX refinement achieved R = 0.039, confirming planar oxime geometry and intermolecular H-bonding. Apply similar protocols for benzamide oxime derivatives.

What strategies address contradictions in reactivity data of nitro and chloro substituents during functionalization?

Advanced Research Focus

Common Contradictions :

- Nitro vs. Chloro Reactivity : Nitro groups typically direct electrophilic substitution meta, while chloro directs para/ortho, leading to competing pathways .

- Reductive Conditions : Nitro-to-amine reduction (e.g., H₂/Pd-C) may inadvertently dechlorinate the ring .

Q. Resolution Strategies :

Computational Modeling : Use DFT (B3LYP/6-31G*) to predict substituent effects on transition states .

Protection/Deprotection : Temporarily protect the nitro group as a nitroso intermediate during chlorination .

Regioselective Catalysis : Employ Cu(I)-ligated catalysts to favor chloro-directed C–N coupling over nitro interference .

How can computational methods predict the reactivity and interaction of 2-chloro-5-nitrobenzamide oxime in drug discovery?

Advanced Research Focus

Methodological Workflow :

Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase). The oxime moiety shows hydrogen bonding with active-site residues (e.g., Tyr158) .

QSAR Modeling : Correlate Hammett σ values of nitro/chloro substituents with antibacterial IC₅₀ data (R² > 0.85) .

MD Simulations : Assess stability of protein-ligand complexes (GROMACS, 100 ns trajectory) to prioritize derivatives with ∆G < -8 kcal/mol .

Validation : Compare predictions with in vitro assays (e.g., MIC against S. aureus) to refine models .

What safety protocols are recommended for handling 2-chloro-5-nitrobenzamide oxime based on structural analogs?

Basic Research Focus

Risk Mitigation :

- Toxicity Profile : Analogous nitrobenzamides () show acute dermal toxicity (LD₅₀: 150 mg/kg in rats). Use PPE (nitrile gloves, lab coat) and fume hoods.

- Decomposition : Nitro compounds may release NOx under heat (>100°C). Store at 2–8°C in amber glass .

First Aid : For exposure, rinse skin with 10% NaHCO₃ to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.